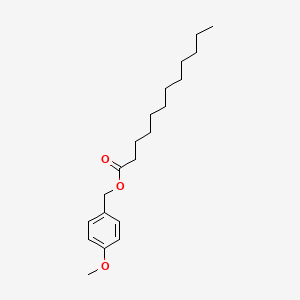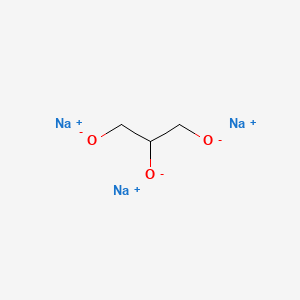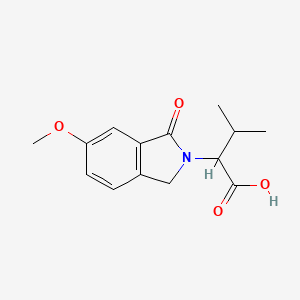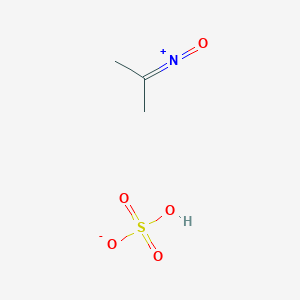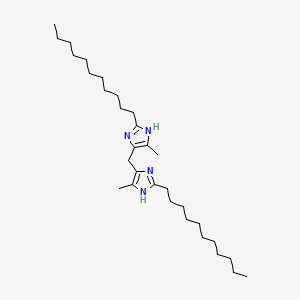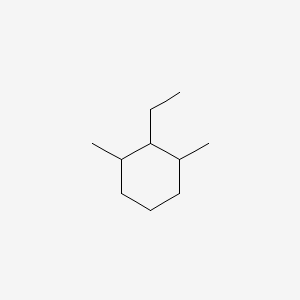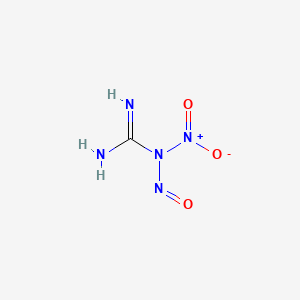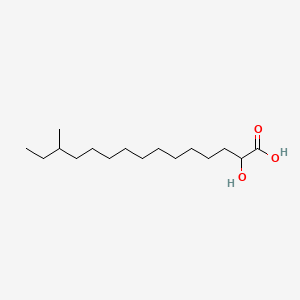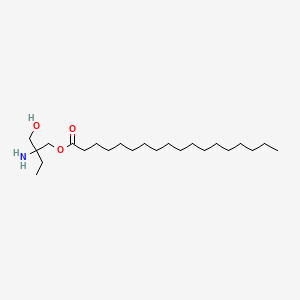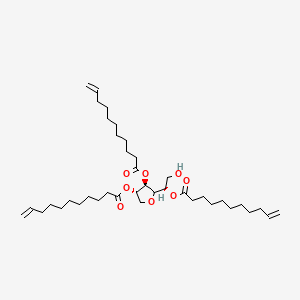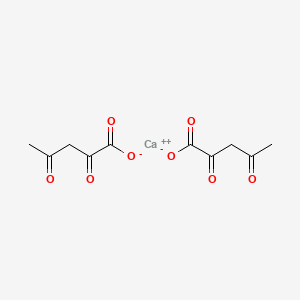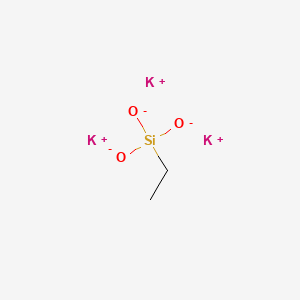
Tripotassium ethylsilanetriolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium ethylsilanetriolate is a chemical compound with the molecular formula C2H5K3O3Si. It is also known as tris(potassiooxy)(ethyl)silane. This compound is characterized by its unique structure, which includes a silicon atom bonded to three potassium atoms and an ethyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripotassium ethylsilanetriolate can be synthesized through the reaction of ethyltrichlorosilane with potassium hydroxide. The reaction typically occurs in an aqueous medium, where ethyltrichlorosilane is added to a solution of potassium hydroxide. The reaction proceeds as follows:
[ \text{C2H5SiCl3} + 3 \text{KOH} \rightarrow \text{C2H5Si(OK)3} + 3 \text{KCl} ]
The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The product, this compound, is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethyltrichlorosilane and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The final product is typically obtained in crystalline form and is subjected to quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Tripotassium ethylsilanetriolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the potassium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used. The reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Silanols (RSi(OH)3) and siloxanes (RSi(OSiR)3).
Reduction: Silanes (RSiH3).
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Tripotassium ethylsilanetriolate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: It is employed in the modification of biomolecules and in the development of silicon-based biocompatible materials.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique bonding properties.
Mechanism of Action
The mechanism of action of tripotassium ethylsilanetriolate involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The potassium atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl group attached to the silicon atom.
Comparison with Similar Compounds
Similar Compounds
Tripotassium phosphate (K3PO4): Used as a buffering agent and in organic synthesis.
Tripotassium citrate (C6H5K3O7): Used in food and pharmaceutical industries as a buffering agent and preservative.
Tripotassium phosphate tribasic (K3PO4): Used in various industrial applications as a strong base.
Uniqueness
Tripotassium ethylsilanetriolate is unique due to its silicon-based structure, which imparts distinct chemical properties compared to other tripotassium compounds. Its ability to form stable bonds with a variety of substrates makes it particularly valuable in synthetic chemistry and materials science. Additionally, its reactivity and versatility in different chemical reactions set it apart from other similar compounds.
Properties
CAS No. |
93857-01-3 |
|---|---|
Molecular Formula |
C2H5K3O3Si |
Molecular Weight |
222.44 g/mol |
IUPAC Name |
tripotassium;ethyl(trioxido)silane |
InChI |
InChI=1S/C2H5O3Si.3K/c1-2-6(3,4)5;;;/h2H2,1H3;;;/q-3;3*+1 |
InChI Key |
DGHRGESTFRMGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]([O-])([O-])[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


